molecular formula C10H14N2O2 B2784199 2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one CAS No. 2097900-72-4

2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one

Cat. No.: B2784199
CAS No.: 2097900-72-4
M. Wt: 194.234
InChI Key: VUCYRDICLGOEJG-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one (CAS 2097900-72-4) is a high-purity bicyclic heterocyclic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. This chemical features a fused pyrano[4,3-c]pyridazin-3-one core structure, which incorporates the privileged pyridazin-3(2H)-one pharmacophore, a scaffold of significant interest in modern medicinal chemistry due to its diverse biological activities . The compound is provided for research applications as a building block in organic synthesis and medicinal chemistry. The pyridazinone core is recognized for its vasodilatory properties and potential in targeted anticancer agent development . Researchers are exploring such derivatives for their dual activity in reverse cardio-oncology, where connections between cardiovascular diseases and cancer incidence are observed . The structural features of this compound, including its hydrogen bonding capacity and solubility characteristics, make it suitable for creating diverse chemical libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)12-10(13)5-8-6-14-4-3-9(8)11-12/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCYRDICLGOEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C2COCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties :
Research indicates that 2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit specific enzymes or receptors involved in disease processes. For instance, some derivatives have been noted to inhibit calcium ion influx crucial for platelet aggregation.

Drug Development :
The compound serves as a versatile scaffold for the design of new pharmacological agents. Its structural flexibility allows for modifications that can enhance therapeutic efficacy and reduce toxicity. The exploration of its derivatives has led to promising candidates for drug development targeting various diseases .

Synthetic Chemistry

Building Block for Complex Molecules :
In synthetic chemistry, this compound acts as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—enables chemists to create diverse derivatives with tailored properties.

Synthetic Methodologies :
Recent studies have reported efficient synthetic routes for producing polyfunctionalized derivatives of pyrano-pyridazinones. These methodologies include selective arylation and seleno-mediated cyclization techniques that have expanded the library of available compounds for biological testing .

Case Studies

Case Study Focus Area Findings
Anticancer Activity In vitro studies on human cancer cell linesDerivatives showed significant cytotoxicity against specific cancer types; mechanisms involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties Evaluation against bacterial strainsCertain derivatives exhibited potent antibacterial activity; effective against multidrug-resistant strains .
Synthetic Optimization Development of synthetic routesImproved methods for synthesizing pyrano-pyridazinones resulted in higher yields and purities; facilitated the exploration of structure-activity relationships .

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, some derivatives of this compound have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation .

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds differ in substituents, ring fusion positions, or heteroatom arrangements. Key analogues include:

Pyrano[4,3-b]pyridin-7-ones
  • Example: 5H,7H,8H-pyrano[4,3-b]pyridin-7-one (PP1a) Substituent: No substituent at the 8-position. Synthesis: Synthesized via acid-catalyzed cyclization (PTSA·H₂O in toluene), yielding a brown solid with 20% efficiency . Key Difference: The [4,3-b] fusion shifts the pyridinone ring position compared to the [4,3-c] system, altering electronic distribution and steric accessibility .
Alkyl-Substituted Pyrano[4,3-b]pyridin-7-ones
  • Example: 8-(Propan-2-yl)-5H,7H,8H-pyrano[4,3-b]pyridin-7-one (PP1d) Substituent: Propan-2-yl group at the 8-position. Synthesis: Yielded 66% as a yellow oil using the same protocol as PP1a .
Pyrido[4,3-c]pyridazin-3-one Derivatives
  • Example : 2-(Cyclopropylmethyl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
    • Substituent : Cyclopropylmethyl at the 2-position.
    • Key Difference : The cyclopropyl group introduces steric constraints and increased ring strain compared to the isopropyl substituent, which may affect binding affinity in target proteins .
Pyrimidinone Analogues
  • Example: 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (CAS 1566-42-3) Structure: Pyrano[4,3-d]pyrimidinone core with a methyl group. Comparison: The pyrimidinone system (two adjacent nitrogen atoms) differs electronically from pyridazinone (two non-adjacent nitrogens), altering hydrogen-bonding capabilities and reactivity .

Key Observations :

  • Substituent bulk correlates with yield in pyrano[4,3-b]pyridinones; dimethyl groups (PP1c) achieve near-quantitative yields, likely due to stabilization of intermediates .

Biological Activity

2-(Propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. The compound features a unique pyrano-pyridazinone core structure that may contribute to its biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects.

Chemical Structure and Synthesis

The compound's IUPAC name is 2-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one. It can be synthesized through various methods involving the cyclization of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. This synthesis process is crucial for producing derivatives with diverse functionalities that could enhance biological activity .

Antimicrobial Activity

Research indicates that derivatives of pyrano[2,3-c]pyridazine exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Notably, certain derivatives showed strong antibacterial activity comparable to standard antibiotics like chloramphenicol and nystatin .

Table 1: Antimicrobial Activity of Pyrano-Pyridazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3aStaphylococcus aureus25 µg/mL
3cEscherichia coli30 µg/mL
ReferenceChloramphenicol20 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that certain pyrano-pyridazine derivatives can inhibit the growth of cancer cells more effectively than standard treatments such as cisplatin. For example, specific derivatives demonstrated cytotoxicity against lung cancer cell lines (SK-LU-1) and prostate cancer cells (PC-3) with IC50 values significantly lower than those of conventional drugs .

Table 2: Anticancer Activity of Pyrano-Pyridazine Derivatives

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
4aSK-LU-115Cisplatin25
4bPC-312Topotecan20

Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes involved in various diseases. For instance, certain derivatives were evaluated for their ability to inhibit β-secretase and DPP-IV enzymes, which are important targets in diabetes management. The results indicated that some fractions exhibited significant inhibitory effects with IC50 values demonstrating dose-dependent activity .

Table 3: Enzyme Inhibition Activities

CompoundEnzyme TargetIC50 (µg/mL)
Fraction Aβ-secretase40
Fraction BDPP-IV35

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrano-pyridazine derivatives revealed that compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to better therapeutic agents .
  • Anticancer Potential : In vitro studies on lung and prostate cancer cells demonstrated that selected pyrano-pyridazine derivatives not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. This suggests a mechanism worth exploring for future cancer therapies .

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